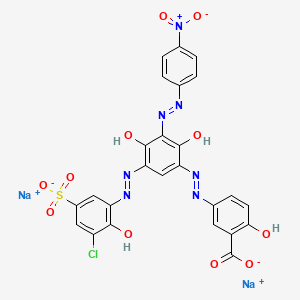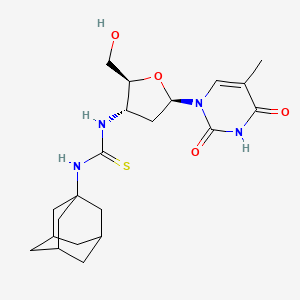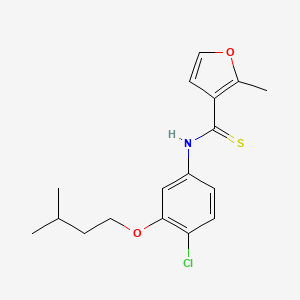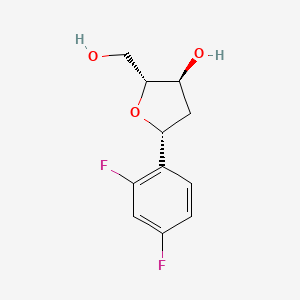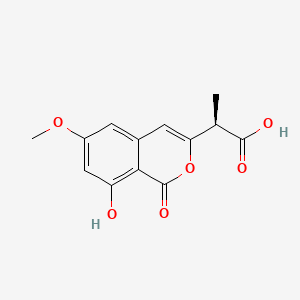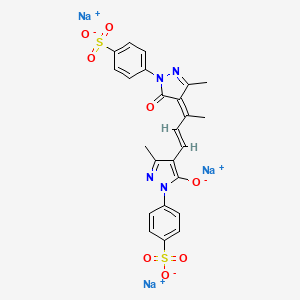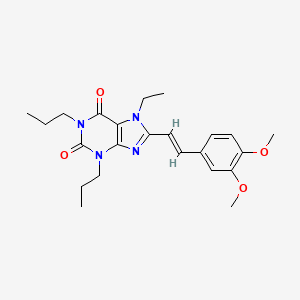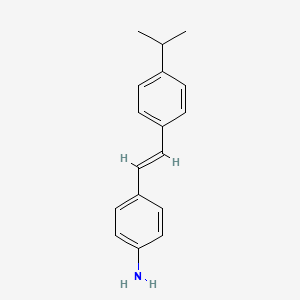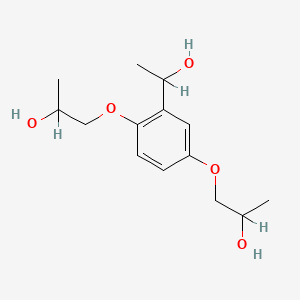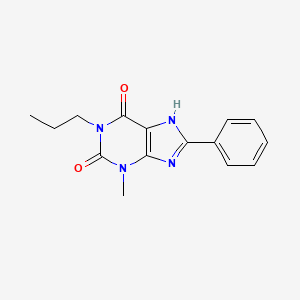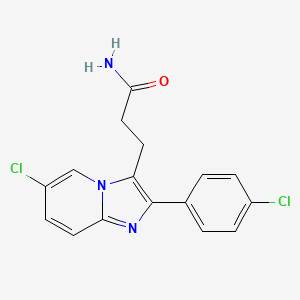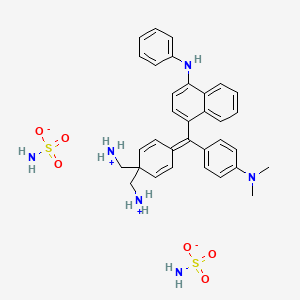
Propionanilide, N-((diethylcarbamoyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionanilide, N-((diethylcarbamoyl)methyl)- is a chemical compound that has garnered interest in various fields due to its unique properties and potential applications. This compound is structurally related to propionanilide, with an additional diethylcarbamoyl group attached to the nitrogen atom. It is known for its potential use in medicinal chemistry, particularly in the synthesis of analgesic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-((diethylcarbamoyl)methyl)- typically involves the reaction of propionanilide with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Propionanilide and diethylcarbamoyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically carried out at room temperature to avoid any side reactions.
Industrial Production Methods
On an industrial scale, the production of Propionanilide, N-((diethylcarbamoyl)methyl)- follows similar principles but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Propionanilide, N-((diethylcarbamoyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Propionanilide, N-((diethylcarbamoyl)methyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of analgesic agents and other pharmaceuticals.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with opioid receptors.
Industrial Applications: It is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Propionanilide, N-((diethylcarbamoyl)methyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with opioid receptors, leading to analgesic effects. The compound binds to these receptors, modulating pain perception pathways and providing relief from pain.
Comparison with Similar Compounds
Propionanilide, N-((diethylcarbamoyl)methyl)- can be compared with other similar compounds such as fentanyl and its analogs. While fentanyl is a well-known opioid analgesic, Propionanilide, N-((diethylcarbamoyl)methyl)- offers unique properties that may provide advantages in certain applications. Similar compounds include:
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide.
Sufentanil: N-(4-methoxymethyl-1-(2-thienyl)ethyl)-4-piperidinyl)propionanilide.
Alfentanil: N-(1-allyl-4-piperidinyl)propionanilide.
These compounds share structural similarities but differ in their pharmacological profiles and applications.
Properties
CAS No. |
92699-33-7 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-[2-(diethylamino)-2-oxoethyl]-N-phenylpropanamide |
InChI |
InChI=1S/C15H22N2O2/c1-4-14(18)17(13-10-8-7-9-11-13)12-15(19)16(5-2)6-3/h7-11H,4-6,12H2,1-3H3 |
InChI Key |
QALTWCNJWGYIIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC(=O)N(CC)CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


